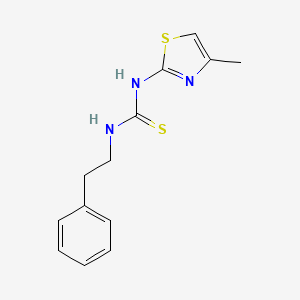

Thiourea, N-(4-methyl-2-thiazolyl)-N'-(2-phenylethyl)-

Description

PT-313 is a platinum-based compound known for its unique physicochemical properties and applications in various fields, including catalysis and medicine. Platinum-based compounds are widely recognized for their catalytic performance and therapeutic potential, making PT-313 a subject of significant interest in scientific research.

Properties

CAS No. |

149485-00-7 |

|---|---|

Molecular Formula |

C13H15N3S2 |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)-3-(2-phenylethyl)thiourea |

InChI |

InChI=1S/C13H15N3S2/c1-10-9-18-13(15-10)16-12(17)14-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,14,15,16,17) |

InChI Key |

ZIPXZWMTOPUETF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NC(=S)NCCC2=CC=CC=C2 |

Other CAS No. |

149485-00-7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: PT-313 can be synthesized using a modified Metal–Organic Chemical Deposition (MOCD) method. This involves the deposition of platinum nanoparticles onto various support materials, such as carbon, silicon carbide, and titanium nitride. The process typically includes moderate temperatures of around 350°C in a tubular furnace with an inert gas supply at 2 bar pressure .

Industrial Production Methods: In industrial settings, PT-313 is produced using similar deposition techniques, ensuring high yield and uniform dispersion of platinum nanoparticles. The preparation time is significantly reduced compared to conventional methods, making it a cost-effective approach for large-scale production .

Chemical Reactions Analysis

Types of Reactions: PT-313 undergoes several types of chemical reactions, including:

Oxidation: PT-313 can act as a catalyst in oxidation reactions, such as the oxidation of carbon monoxide.

Reduction: It is also involved in reduction reactions, particularly in electrocatalytic applications.

Substitution: PT-313 can participate in substitution reactions, where ligands in the compound are replaced by other molecules.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen or hydrogen peroxide, with reactions typically occurring at elevated temperatures.

Reduction: Hydrogen gas is often used as a reducing agent, with reactions conducted under controlled pressure and temperature conditions.

Substitution: Various organic ligands can be used, with reactions facilitated by solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Carbon dioxide and water are common products in oxidation reactions involving PT-313.

Reduction: Reduced forms of the target molecules, such as alkanes from alkenes.

Substitution: New platinum-ligand complexes are formed, which can be further utilized in various applications.

Scientific Research Applications

PT-313 has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.

Biology: PT-313 is studied for its potential in biological imaging and as a therapeutic agent in cancer treatment.

Medicine: Platinum-based compounds like PT-313 are explored for their anticancer properties, particularly in targeting and destroying cancer cells.

Mechanism of Action

PT-313 is compared with other platinum-based compounds, such as cisplatin and oxaliplatin:

Cisplatin: Known for its use in chemotherapy, cisplatin has a similar mechanism of action but differs in its side effect profile and resistance mechanisms.

Oxaliplatin: Another platinum-based drug used in cancer treatment, oxaliplatin has distinct pharmacokinetic properties and is effective against different types of cancer.

Uniqueness of PT-313:

- PT-313 offers a balance between catalytic activity and stability, making it suitable for both industrial and therapeutic applications.

- Its unique preparation method ensures high yield and uniform dispersion, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

- Cisplatin

- Oxaliplatin

- Carboplatin

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.